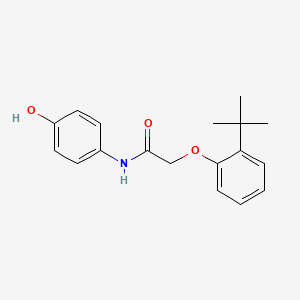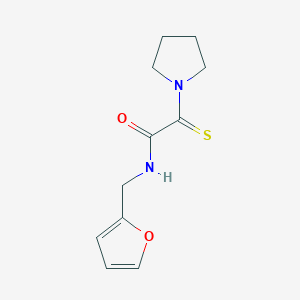
NAT
Overview
Description
NAT is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide is 299.15214353 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound related to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, is significant in the synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied using various acyl donors, suggesting its potential in drug synthesis and pharmaceutical applications (Magadum & Yadav, 2018).
2. Hydrogen Bond Studies
Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which include compounds structurally similar to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, have been conducted. These studies provide insights into intramolecular hydrogen-bond formation, vital for understanding molecular interactions in drug development (Romero & Margarita, 2008).
3. Antiviral Properties
Compounds like 2-anilino-4,6-di-tert-butylphenol and N-(3,5-di-tert-2-hydroxyphenyl)acetamide, closely related to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, have been evaluated for their antiviral properties. Research in this area is important for the development of new antiviral drugs and treatments (Shadyro et al., 2019).
4. Synthesis of Novel Acetamide Derivatives for Therapeutic Uses
The synthesis and pharmacological assessment of novel acetamide derivatives, including compounds with structural similarities to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, have been explored. These studies are crucial for the discovery of new drugs with potential therapeutic uses in various medical fields (Rani et al., 2016).
5. Photocatalytic Degradation Studies
Research involving the photocatalytic transformation of salbutamol, which includes 2-(tert-butylamino)-1-(4-hydroxylphenyl)ethanol, a compound related to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, has been conducted. This study is important for understanding the environmental impact and degradation pathways of pharmaceuticals (Sakkas et al., 2007).
6. Neuroprotective Antioxidant Development
The development of neuroprotective antioxidants, such as compounds structurally related to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, has been explored. This research is crucial for finding new treatments for neurodegenerative conditions (Kenche et al., 2013).
7. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides
The study of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, closely related to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, offers insights into the phytotoxic metabolites derived from 2-amidophenol. This research is significant for understanding the environmental and biological impacts of these compounds (Girel et al., 2022).
8. Synthesis and Pharmacological Assessment of Novel Compounds
Research on the synthesis and pharmacological assessment of novel compounds, including those structurally related to 2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide, is vital for developing new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)19-13-8-10-14(20)11-9-13/h4-11,20H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNXUUCDTNJFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4201852.png)
![2-{2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDO}-3-PHENYLPROPANAMIDE](/img/structure/B4201860.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-[(4-ethyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B4201861.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4201865.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4201873.png)
![N-(4-methoxy-2-{[(4-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B4201875.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B4201881.png)
![(3-ethoxypropyl){4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine hydrochloride](/img/structure/B4201884.png)
![6-methyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4201903.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4201912.png)

![1-(4-tert-butylphenoxy)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4201921.png)
![methyl 2-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B4201922.png)
